tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1260914-55-3
VCID: VC4649779
InChI: InChI=1S/C20H26FN5O3/c1-13-11-15(5-6-16(13)21)26-12-17(23-24-26)18(27)25-9-7-14(8-10-25)22-19(28)29-20(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28)
SMILES: CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)F
Molecular Formula: C20H26FN5O3
Molecular Weight: 403.458

tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate

CAS No.: 1260914-55-3

Cat. No.: VC4649779

Molecular Formula: C20H26FN5O3

Molecular Weight: 403.458

* For research use only. Not for human or veterinary use.

tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate - 1260914-55-3

Specification

CAS No. 1260914-55-3
Molecular Formula C20H26FN5O3
Molecular Weight 403.458
IUPAC Name tert-butyl N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C20H26FN5O3/c1-13-11-15(5-6-16(13)21)26-12-17(23-24-26)18(27)25-9-7-14(8-10-25)22-19(28)29-20(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28)
Standard InChI Key CRBWCKDVTIHSPY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)F

Introduction

Structural Characterization and Physicochemical Properties

The compound’s molecular formula is C₂₀H₂₆FN₅O₃, with a molecular weight of 411.45 g/mol. Key structural features include:

  • A piperidine ring providing conformational flexibility and hydrogen-bonding capabilities.

  • A 1,2,3-triazole moiety linked to a 4-fluoro-3-methylphenyl group, enhancing lipophilicity and potential π-π stacking interactions.

  • A tert-butyl carbamate (Boc) group, commonly used as a protective group in organic synthesis .

Table 1: Comparative Physicochemical Data for Related Carbamate Derivatives

Compound NameMolecular Weight (g/mol)Melting Point (°C)Boiling Point (°C)
tert-Butyl (piperidin-4-ylmethyl)carbamate 214.30106–108321.8
tert-Butyl ((1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)methyl)carbamate 325.50Not reportedNot reported
Target Compound411.45Pending dataPending data

The Boc group’s presence confers stability against nucleophilic attack, while the fluorine atom on the phenyl ring may influence electronic properties and metabolic resistance .

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is synthesized through multi-step reactions, typical of carbamate-containing pharmaceuticals:

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core .

  • Piperidine Functionalization: Nucleophilic acyl substitution introduces the piperidine-carbonyl group.

  • Boc Protection: Reaction with tert-butyl chloroformate under basic conditions installs the carbamate group .

Industrial Considerations

  • Green Chemistry: Solvent-free conditions or water-based systems reduce environmental impact.

  • Continuous Flow Reactors: Enhance yield and reproducibility for triazole synthesis .

Biological Activity and Mechanistic Insights

Table 2: Biological Activities of Structurally Related Compounds

Compound ClassActivityMechanismReference
Triazole-piperidine hybridsAntifungalCYP51 inhibition
Boc-protected aminesProtease resistanceSteric hindrance

Druglikeness and ADMET Profiling

  • Lipophilicity: Calculated logP ≈ 3.1 (estimated via fragment-based methods), indicating moderate blood-brain barrier permeability.

  • Metabolic Stability: The fluorine atom may retard oxidative metabolism by cytochrome P450 enzymes .

Future Directions and Applications

Targeted Drug Design

  • Kinase Inhibition: Molecular docking studies suggest affinity for EGFR and ALK kinases due to triazole’s metal-chelating capacity.

  • Prodrug Development: The Boc group could be enzymatically cleaved in vivo to release active amine metabolites .

Analytical Challenges

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients recommended for purity analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator